methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate
Description
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and linked via an acetamido bridge to a methyl thiophene-2-carboxylate moiety. The 3,4-dimethoxyphenyl substituent contributes electron-donating properties, while the thiophene carboxylate ester enhances solubility and bioavailability.
Properties
IUPAC Name |
methyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-30-17-5-4-13(10-18(17)31-2)15-11-16-21(28)25(7-8-26(16)24-15)12-19(27)23-14-6-9-33-20(14)22(29)32-3/h4-11H,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRCIQSJOCIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the thiophene-2-carboxylate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s pyrazolo[1,5-a]pyrazine core differs from the pyrazolo[3,4-d]pyrimidine in . The positional isomerism (1,5-a vs. Thiazolo[3,2-a]pyrimidines () and imidazo[1,2-a]pyridines () exhibit distinct electronic profiles due to sulfur or nitrogen atom placement, influencing solubility and metabolic stability .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the 4-nitrophenyl (electron-withdrawing) in . This difference affects charge distribution and binding affinity .
Bioactivity Trends: Thiophene carboxylate esters (target compound and ) are common in drug design for their balance of solubility and membrane permeability. However, ester hydrolysis rates vary with substitution patterns . Triazolo[1,5-a]pyrimidines () and quinazoline derivatives () demonstrate that minor structural changes (e.g., hydrazone vs. amide linkages) significantly modulate bioactivity, suggesting similar sensitivity for the target compound .
Biological Activity
Methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene core substituted with a methyl ester and an acetamido group, along with a pyrazolo[1,5-a]pyrazine moiety. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exert their effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular responses.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance:
- A study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
- The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Compounds with similar structures have been noted for their anti-inflammatory activities:
- Research indicates that they can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate against Mycobacterium tuberculosis:
- A focused library of analogues showed improved activity against Mtb, indicating that structural modifications can enhance efficacy .
Case Studies and Research Findings
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reaction Type | Conditions | Monitoring Method |
|---|---|---|---|
| 1 | Amide Coupling | DMF, 0°C, 12h | TLC (Rf shift) |
| 2 | Cyclization | DMSO, 80°C, 6h | HPLC (purity >95%) |
| 3 | Final Purification | Column chromatography | NMR (structural confirmation) |
Basic: Which analytical methods are critical for confirming its structure and purity?
Answer:
A combination of techniques ensures structural fidelity and purity:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) . 2D NMR (HSQC, HMBC) resolves complex coupling patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion) .
Q. Table 2: Analytical Workflow
| Stage | Technique | Critical Data Points |
|---|---|---|
| Post-synthesis | HPLC | Retention time, peak area |
| Structural analysis | ¹H NMR | Integration of acetamido protons |
| Final validation | HRMS | Mass error < 2 ppm |
Advanced: How can researchers elucidate its biological mechanism of action?
Answer:
Mechanistic studies require integrative approaches:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target enzymes (e.g., kinases) using crystallographic data .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with biomolecules .
- Cellular Profiling : Dose-response assays (IC50 determination) in disease-relevant cell lines validate target engagement .
Example Workflow:
In silico screening against a kinase library.
In vitro validation using recombinant proteins.
Structure-guided optimization of substituents for enhanced potency.
Advanced: How should discrepancies in biological activity data across studies be addressed?
Answer:
Contradictions often arise from variability in:
- Experimental design : Differences in cell lines, assay conditions, or compound solubility.
- Data normalization : Ensure consistent controls (e.g., DMSO vehicle effects).
Resolution Strategies:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify critical factors .
- Orthogonal assays : Confirm activity using complementary methods (e.g., enzymatic vs. cellular assays).
- Meta-analysis : Pool data from multiple studies to identify trends .
Advanced: What strategies are effective for derivatization and SAR studies?
Answer:
- Core Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic analogs to probe electronic effects .
- Side-Chain Engineering : Introduce bioisosteres (e.g., sulfonamide instead of acetamido) to enhance metabolic stability .
- Stereochemical Control : Synthesize enantiomers to assess chiral center contributions .
Q. Table 3: SAR Design Framework
| Modification Site | Objective | Example Change |
|---|---|---|
| Phenyl ring (3,4-OCH₃) | Tune lipophilicity | Replace OCH₃ with CF₃ |
| Thiophene carboxylate | Improve solubility | Ester → carboxylic acid |
| Pyrazolo-pyrazine core | Enhance target selectivity | Introduce methyl groups |
Basic: How is compound stability evaluated under various storage and experimental conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light) for 4 weeks. Monitor degradation via HPLC .
- Solution Stability : Assess in buffers (pH 1–10) at 37°C; quantify remaining intact compound using LC-MS .
Key Findings:
- Thermal stability : Decomposition >5% at 60°C after 48h .
- Light sensitivity : Protect from UV exposure to prevent photodegradation.
Advanced: What computational methods support its optimization for drug design?
Answer:
- Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., GROMACS) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict permeability, CYP inhibition, and bioavailability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide substituent design .
Basic: What are the best practices for scaling up synthesis without compromising yield?
Answer:
- Process Optimization : Transition from batch to flow chemistry for exothermic reactions .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported reagents) to reduce costs .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
